(2S)-2-Allylserine Methyl Ester

Description

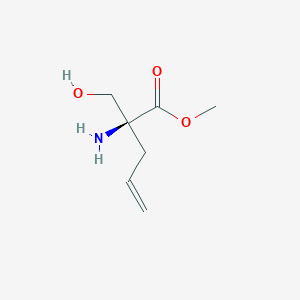

(2S)-2-Allylserine Methyl Ester is a chiral methyl ester derivative of serine, characterized by an allyl group substitution at the β-carbon and a methyl ester functional group at the carboxylate position. The stereochemistry at the C2 position (denoted as "2S") is critical for its biochemical interactions and synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediate production. The allyl group may confer unique reactivity, such as participation in radical or conjugate addition reactions, distinguishing it from other serine derivatives.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(hydroxymethyl)pent-4-enoate |

InChI |

InChI=1S/C7H13NO3/c1-3-4-7(8,5-9)6(10)11-2/h3,9H,1,4-5,8H2,2H3/t7-/m0/s1 |

InChI Key |

JJZWCIAFEWQDBH-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)[C@](CC=C)(CO)N |

Canonical SMILES |

COC(=O)C(CC=C)(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent-Driven Reactivity: The allyl group in this compound enables conjugate additions or polymerizations, unlike the azido group in ’s compound, which is tailored for Huisgen cycloadditions .

Pharmaceutical Relevance :

- Naproxen Methyl Ester () and Carbidopa Methyl Ester () are used as reference standards or intermediates, suggesting that this compound may similarly serve in quality control for serine-based therapeutics .

Stability and Safety :

- Methyl esters generally exhibit moderate thermal stability but may decompose under heat, releasing volatile byproducts (e.g., ’s SDS highlights decomposition risks) . Allyl-substituted esters could show higher reactivity toward oxidation due to the unsaturated bond.

Reaction Kinetics and Enzymatic Interactions

’s study on transaminase (TA) variants (Figure 4) reveals that methyl esters of oxo-acids (e.g., 2-OBA methyl ester) exhibit varied reaction rates depending on the position of the oxo group and esterification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.